Lanthanum perchlorate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Lanthanum perchlorate is a chemical compound consisting of lanthanum, a rare earth element, and perchlorate ions. It is known for its high solubility in water and its ability to form stable complexes with various ligands. This compound is often used in research and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: Lanthanum perchlorate can be synthesized through the reaction of lanthanum oxide or lanthanum hydroxide with perchloric acid. The reaction typically involves dissolving lanthanum oxide or hydroxide in a concentrated solution of perchloric acid, followed by evaporation of the solvent to obtain this compound crystals.

Industrial Production Methods: In industrial settings, this compound is produced by reacting lanthanum carbonate with perchloric acid. The reaction is carried out in a controlled environment to ensure the purity of the final product. The resulting solution is then concentrated and crystallized to obtain this compound.

化学反応の分析

Types of Reactions: Lanthanum perchlorate undergoes various chemical reactions, including:

Oxidation: this compound can act as an oxidizing agent in certain reactions.

Reduction: It can be reduced to lanthanum chloride or lanthanum oxide under specific conditions.

Substitution: this compound can participate in substitution reactions with other anions or ligands.

Common Reagents and Conditions:

Oxidation: Reactions with reducing agents such as hydrogen gas or metals.

Reduction: Reactions with strong reducing agents like lithium aluminum hydride.

Substitution: Reactions with halide salts or other perchlorates.

Major Products Formed:

Oxidation: Lanthanum oxide or lanthanum chloride.

Reduction: Lanthanum metal or lanthanum hydroxide.

Substitution: Various lanthanum salts depending on the substituting anion.

科学的研究の応用

Lanthanum perchlorate has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.

Biology: Employed in studies involving ion channels and membrane transport due to its ability to block certain ion channels.

Medicine: Investigated for its potential use in treating hyperphosphatemia in patients with chronic kidney disease.

Industry: Utilized in the production of high-purity lanthanum compounds and as a component in certain types of batteries and electronic devices.

作用機序

The mechanism of action of lanthanum perchlorate involves its ability to form stable complexes with various ligands. In biological systems, lanthanum ions can block ion channels by binding to specific sites, thereby inhibiting the flow of ions across cell membranes. This property makes it useful in studies of ion transport and membrane physiology.

類似化合物との比較

Lanthanum perchlorate can be compared with other lanthanum compounds such as lanthanum chloride, lanthanum nitrate, and lanthanum carbonate. Each of these compounds has unique properties and applications:

Lanthanum chloride: Commonly used in water treatment and as a catalyst in organic synthesis.

Lanthanum nitrate: Used in the production of specialty glasses and ceramics.

Lanthanum carbonate: Employed as a phosphate binder in the treatment of hyperphosphatemia.

This compound is unique due to its high solubility and stability in aqueous solutions, making it particularly useful in research applications that require precise control of lanthanum ion concentrations.

生物活性

Lanthanum perchlorate (La(ClO₄)₃) is a compound of lanthanum, a rare earth element known for its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its effects on plant growth, cytotoxicity, and potential therapeutic applications.

This compound is a white crystalline solid that is highly soluble in water. Its structure allows it to form complexes with various ligands, which can enhance its biological efficacy. The compound's ability to interact with biological systems makes it a subject of interest in both agricultural and medical research.

Effects on Plant Growth

Recent studies have demonstrated that lanthanum compounds, including this compound, can significantly promote plant growth. For instance, research on bahiagrass (Paspalum notatum) showed that treatment with lanthanum increased root activity and photosynthetic efficiency.

| Parameter | Control | La Treatment (0.3 mM) |

|---|---|---|

| Root Activity (units) | 1.0 | 4.9 |

| Photosynthetic Rate (µmol CO₂/m²/s) | 10.0 | 15.5 |

| Chlorophyll Content (mg/g) | 2.5 | 3.8 |

The application of lanthanum led to increased ascorbic acid oxidase (AAO) activity, which is crucial for root respiration and overall plant health . Additionally, high-throughput transcriptome sequencing revealed significant upregulation of genes related to energy metabolism and photosynthesis in treated plants .

Cytotoxicity and Antibacterial Activity

Lanthanum complexes exhibit notable cytotoxic effects against various cancer cell lines. Studies have reported that lanthanum(III) complexes with specific ligands demonstrate enhanced cytotoxicity compared to their free ligand counterparts. For example, one study found that certain La(III) complexes showed significant antitumoral activity against human cancer cell lines .

Moreover, lanthanum compounds have been investigated for their antibacterial properties. Research indicates that lanthanum-based complexes possess enhanced antibacterial activity, making them potential candidates for developing new antimicrobial agents .

Toxicological Studies

Despite the promising biological activities, the toxicity of lanthanum compounds must be carefully evaluated. Provisional peer-reviewed studies highlighted various toxic effects associated with lanthanum exposure in animal models:

- Increased Serum Enzymes : Elevated levels of alkaline phosphatase (ALP) and alanine aminotransferase (ALT) were observed in Wistar rats treated with lanthanum chloride, indicating potential liver damage .

- Neurotoxicity : Chronic exposure to lanthanum resulted in neurotoxic effects, including impaired cognitive function as assessed by the Morris water maze test .

- Developmental Effects : Studies on developmental toxicity revealed that maternal exposure to lanthanum could impair olfactory function in offspring .

Case Studies

- Bahiagrass Growth Enhancement : A study demonstrated that applying 0.3 mM La(ClO₄)₃ significantly improved root growth and photosynthesis in bahiagrass, suggesting its utility in agricultural applications .

- Cytotoxic Activity Against Cancer Cells : La(III) complexes exhibited IC50 values as low as 10 µM against specific cancer cell lines, indicating their potential as chemotherapeutic agents .

特性

CAS番号 |

14017-46-0 |

|---|---|

分子式 |

ClHLaO4 |

分子量 |

239.36 g/mol |

IUPAC名 |

lanthanum;perchloric acid |

InChI |

InChI=1S/ClHO4.La/c2-1(3,4)5;/h(H,2,3,4,5); |

InChIキー |

SNGHGBDWDDLOMK-UHFFFAOYSA-N |

SMILES |

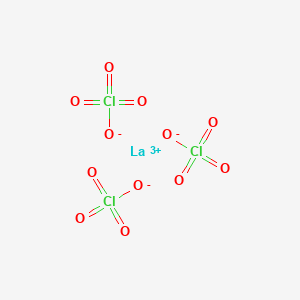

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[La+3] |

正規SMILES |

OCl(=O)(=O)=O.[La] |

Key on ui other cas no. |

14017-46-0 |

ピクトグラム |

Oxidizer; Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。